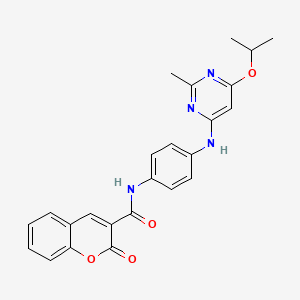

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

説明

N-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin scaffold with a pyrimidine-derived substituent. The pyrimidine moiety (6-isopropoxy-2-methylpyrimidin-4-yl) introduces structural complexity that may enhance target binding or modulate physicochemical properties. This compound’s design likely aims to synergize the bioactivity of coumarins with the pyrimidine ring’s capacity for hydrogen bonding and π-π interactions, common in kinase inhibitors and nucleic acid-targeting drugs.

特性

IUPAC Name |

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-14(2)31-22-13-21(25-15(3)26-22)27-17-8-10-18(11-9-17)28-23(29)19-12-16-6-4-5-7-20(16)32-24(19)30/h4-14H,1-3H3,(H,28,29)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCRFYUYYRZKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with related compounds.

Synthesis

The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:

- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction involving 2-methyl-4,6-dichloropyrimidine and isopropanol in the presence of a base such as sodium hydride.

- Coupling Reaction : The pyrimidine intermediate is then coupled with a 4-aminobenzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to enhance yield and purity.

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide operates through various biochemical pathways. It is believed to interact with specific molecular targets, including:

- Kinase Inhibition : The compound may inhibit certain kinases involved in cell signaling, altering cellular responses and potentially leading to antitumor effects.

- Enzyme Modulation : It may modulate the activity of enzymes linked to inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Biological Activity

The biological activity of this compound has been evaluated through various studies, revealing promising results:

- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer models.

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, indicating its ability to scavenge free radicals effectively.

Comparative Analysis

To understand the unique properties of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide, it can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(6-isopropoxy-pyrimidinyl)phenyl)-benzamide | Structure | Moderate anticancer activity |

| N-(4-(6-isopropoxy-pyrimidinyl)-methoxybenzamide | Structure | Lower activity due to methoxy substitution |

| N-(4-(6-isopropoxy-pyrimidinyl)-cinnamamide | Structure | Enhanced interaction with biological targets |

Case Studies

Several case studies have highlighted the efficacy of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide:

- Study on Breast Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells, with an IC50 value indicating potent activity.

- Inflammatory Disease Models : In animal models for rheumatoid arthritis, administration of this compound resulted in reduced swelling and inflammation markers compared to control groups.

- Oxidative Stress Studies : Research conducted on neuronal cells indicated that treatment with this compound reduced oxidative stress markers significantly, suggesting neuroprotective potential.

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares the target compound with four structurally related coumarin derivatives, focusing on substituent effects, synthetic accessibility, and functional properties.

Structural and Functional Differences

Core Modifications

All analogs share the 2-oxo-2H-chromene-3-carboxamide backbone but differ in substituent groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。